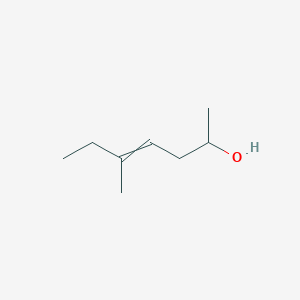
5-Methylhept-4-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylhept-4-en-2-ol is an organic compound with the molecular formula C8H16O. It is a secondary alcohol with a double bond in its structure, making it an unsaturated alcohol. This compound is known for its pleasant aroma and is used in various applications, including perfumery and flavoring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylhept-4-en-2-ol can be achieved through several methods. One common approach involves the aldol condensation of 2-methylbutanal with acetaldehyde, followed by reduction of the resulting enone. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the aldol condensation, and a reducing agent like sodium borohydride or lithium aluminum hydride for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of the corresponding enone. This method is advantageous due to its scalability and efficiency. The reaction is carried out under controlled temperature and pressure conditions, using a suitable catalyst such as palladium on carbon.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methylhept-4-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 5-Methylhept-4-en-2-one, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the double bond can yield 5-Methylheptan-2-ol, using hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: 5-Methylhept-4-en-2-one
Reduction: 5-Methylheptan-2-ol
Substitution: Various substituted derivatives depending on the reagent used
Applications De Recherche Scientifique
5-Methylhept-4-en-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma, and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 5-Methylhept-4-en-2-ol involves its interaction with various molecular targets. As an alcohol, it can form hydrogen bonds with biological molecules, affecting their structure and function. The double bond in its structure also allows it to participate in addition reactions, which can modify its activity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methylhept-2-en-4-one: A ketone with a similar structure but different functional group.
6-Methylhept-5-en-2-ol: An alcohol with a similar carbon skeleton but different position of the double bond and hydroxyl group.
5-Methylheptan-2-ol: A saturated alcohol with a similar carbon skeleton but no double bond.
Uniqueness
5-Methylhept-4-en-2-ol is unique due to its combination of a double bond and a hydroxyl group, which imparts distinct chemical reactivity and physical properties. This makes it valuable in various applications, particularly in the flavor and fragrance industry, where its aroma is highly prized.
Propriétés
Numéro CAS |
61107-54-8 |
|---|---|
Formule moléculaire |
C8H16O |
Poids moléculaire |
128.21 g/mol |
Nom IUPAC |
5-methylhept-4-en-2-ol |
InChI |
InChI=1S/C8H16O/c1-4-7(2)5-6-8(3)9/h5,8-9H,4,6H2,1-3H3 |
Clé InChI |
XHOIOCZHGVKWSS-UHFFFAOYSA-N |
SMILES canonique |
CCC(=CCC(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Pentanone, 1-[3-(chloromethyl)-3-methyloxiranyl]-](/img/structure/B14604365.png)
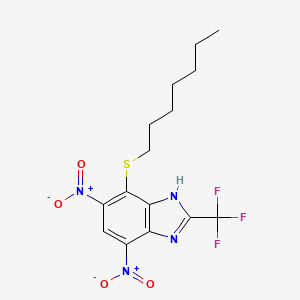
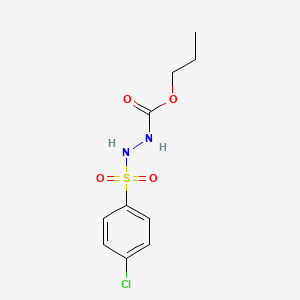
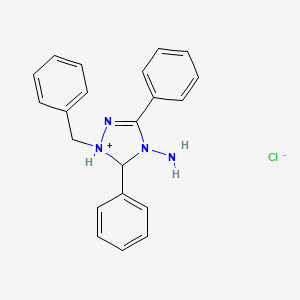

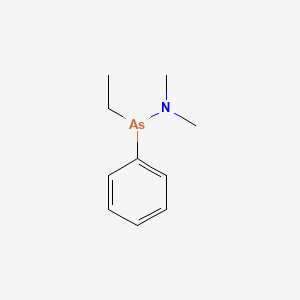

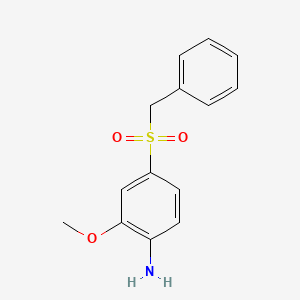
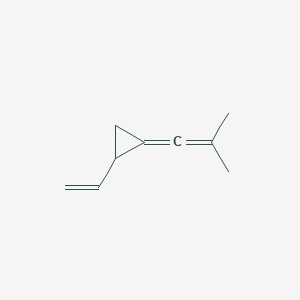
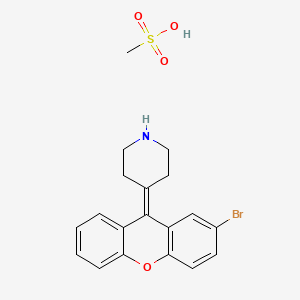


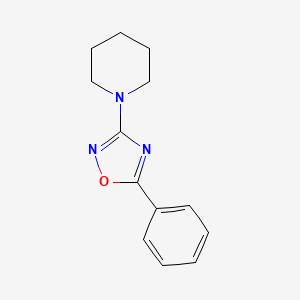
![1-[2-(2,3-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14604457.png)
